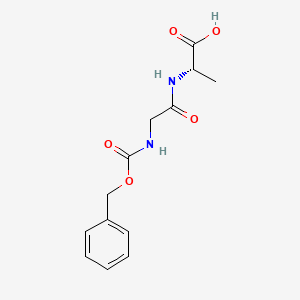

Z-Gly-ala-OH

Vue d'ensemble

Description

Z-Gly-ala-OH: N-benzyloxycarbonylglycyl-L-alanine , is a dipeptide composed of glycine and alanine with a benzyloxycarbonyl (Z) protecting group. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-ala-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group, followed by coupling with alanine. The reaction is often carried out using dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a base such as N-methylmorpholine (NMM). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, allowing for the efficient production of high-purity peptides. Solid-phase peptide synthesis (SPPS) is a common method used in industrial settings, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Gly-ala-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation (Pd-C, H2) or strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Major Products:

Hydrolysis: Glycine and alanine.

Deprotection: Removal of the Z group yields the free dipeptide Gly-ala.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Z-Gly-Ala-OH is extensively used in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl group protects the amino group of alanine during the synthesis process, allowing for the sequential addition of amino acids to form complex peptides.

Key Features :

- Building Block : Serves as a fundamental component in constructing peptides.

- Stability : The protecting group enhances stability during synthesis.

Case Study : In a study examining the efficiency of SPPS using this compound, researchers demonstrated that this dipeptide facilitated the formation of various therapeutic peptides, showcasing its utility in drug development .

Biochemical Research

Overview : In biochemical research, this compound is utilized to study protein interactions and enzyme activities. Its structure mimics natural amino acids, making it an excellent model compound for investigating biological processes.

Applications :

- Enzyme-Substrate Interactions : Helps elucidate mechanisms of enzyme action.

- Protein Folding Studies : Aids in understanding how proteins achieve their functional conformations.

Data Table 1: Applications in Biochemical Research

| Application | Description |

|---|---|

| Enzyme Activity Assays | Used to measure the activity of specific enzymes. |

| Protein Interaction Studies | Investigates binding affinities and interaction dynamics. |

Pharmaceutical Development

Overview : this compound plays a significant role in pharmaceutical development, particularly in creating peptide-based therapeutics. Its compatibility with various formulations makes it a preferred choice for drug formulation targeting metabolic disorders.

Key Insights :

- Therapeutic Potential : Explored for drugs aimed at conditions such as diabetes and cancer.

- Formulation Stability : Demonstrated stability in different pharmaceutical environments.

Case Study : A recent investigation highlighted the use of this compound in developing novel peptides that exhibited anti-diabetic properties, showcasing its potential as a therapeutic agent .

Cosmetic Applications

Overview : In the cosmetic industry, this compound is incorporated into formulations for skin care products due to its hydrating and elasticity-enhancing properties.

Applications :

- Anti-Aging Products : Utilized in formulations aimed at improving skin texture and reducing signs of aging.

- Moisturizers : Enhances skin hydration levels.

Data Table 2: Cosmetic Applications

| Product Type | Functionality |

|---|---|

| Anti-Aging Creams | Improves skin elasticity and reduces wrinkles. |

| Hydrating Serums | Increases moisture retention in the skin. |

Mécanisme D'action

The primary mechanism of action of Z-Gly-ala-OH involves its role as a protected dipeptide in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group of glycine, preventing unwanted reactions during peptide bond formation. This allows for the selective coupling of amino acids to form longer peptide chains .

Comparaison Avec Des Composés Similaires

Z-Gly-OH: N-benzyloxycarbonylglycine, used in similar peptide synthesis applications.

Z-Ala-OH: N-benzyloxycarbonylalanine, another protected amino acid used in peptide synthesis.

Z-Gly-DL-Ala-OBzl: A related dipeptide with a benzyl ester protecting group.

Uniqueness: Z-Gly-ala-OH is unique due to its specific combination of glycine and alanine with a benzyloxycarbonyl protecting group. This combination provides a balance of stability and reactivity, making it particularly useful in peptide synthesis .

Activité Biologique

Z-Gly-Ala-OH, also known as N-(benzyloxycarbonyl)glycylalanine, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 280.28 g/mol. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the glycine moiety, which enhances its stability and bioactivity.

Pharmacological Effects

1. Anticonvulsant Activity:

Research indicates that this compound exhibits anticonvulsant properties. A study compared the efficacy of Z-glycine with glycine in seizure models and found that Z-glycine demonstrated superior anticonvulsant activity, particularly at doses of 1 mmol/kg . This suggests that this compound may have similar properties due to its structural similarities.

2. Cytotoxicity:

this compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The specific cytotoxicity profile of this compound needs further exploration to establish its effectiveness against specific tumor types.

3. Immunomodulatory Effects:

Preliminary studies suggest that this compound may modulate immune responses. Compounds with similar amino acid structures have been reported to enhance nitric oxide production in macrophages, indicating a potential role in immunotherapy .

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with various biological pathways:

- Neurotransmitter Modulation: As an analog of glycine, this compound may influence neurotransmitter systems, particularly those involving glycine receptors in the central nervous system, contributing to its anticonvulsant effects.

- Cell Proliferation: Evidence from studies on related compounds suggests that this compound could affect cell proliferation pathways, potentially through modulation of signaling cascades involved in cancer cell growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticonvulsant | Superior activity compared to glycine | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Immunomodulation | Enhances nitric oxide production |

Case Study: Anticancer Potential

In a study examining the cytotoxic effects of various peptide derivatives, this compound was assessed for its ability to inhibit cell growth in human cancer cell lines. The results indicated significant inhibition at higher concentrations, suggesting potential use as an anticancer agent. Further investigations are required to elucidate the exact mechanisms and efficacy in vivo.

Case Study: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of compounds similar to this compound. The study revealed that these compounds could protect neuronal cells from oxidative stress-induced damage, pointing toward a possible application in neurodegenerative disease treatment.

Propriétés

IUPAC Name |

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIBGDNXMPNUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3079-63-8 | |

| Record name | Benzylcarbonylglycyloxy-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003079638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169157 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylcarbonylglycyloxy-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.